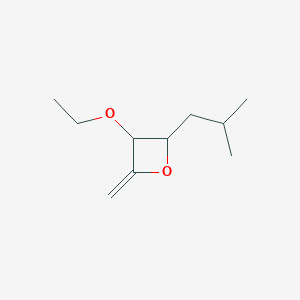
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers characterized by their strained ring structure, which imparts unique reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the epoxide ring-opening reaction, where an epoxide is treated with a suitable nucleophile under basic conditions to form the oxetane ring . For example, the reaction of an epoxide with trimethyloxosulfonium iodide in the presence of a base like sodium hydride can yield the desired oxetane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols .
科学的研究の応用
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane has several scientific research applications:
Medicinal Chemistry: The compound’s unique ring structure makes it a valuable scaffold for drug design and development.
Materials Science: Oxetanes are used in the development of advanced materials, including polymers and resins, due to their reactivity and ability to form cross-linked networks.
Chemical Biology: The compound can be employed in the study of biological processes and interactions, serving as a probe or building block for bioactive molecules.
作用機序
The mechanism of action of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane involves its interaction with molecular targets through its reactive oxetane ring. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxirane: Similar in structure but with an oxirane ring instead of an oxetane ring.
3-Ethoxy-2-methylidene-4-(2-methylpropyl)tetrahydrofuran: Contains a five-membered tetrahydrofuran ring instead of a four-membered oxetane ring.
Uniqueness
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is unique due to its four-membered oxetane ring, which imparts higher ring strain and reactivity compared to its five-membered and three-membered counterparts. This increased reactivity makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
185449-73-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-ethoxy-2-methylidene-4-(2-methylpropyl)oxetane |
InChI |
InChI=1S/C10H18O2/c1-5-11-10-8(4)12-9(10)6-7(2)3/h7,9-10H,4-6H2,1-3H3 |
InChIキー |
UOOTWWIQOMIALC-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(OC1=C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

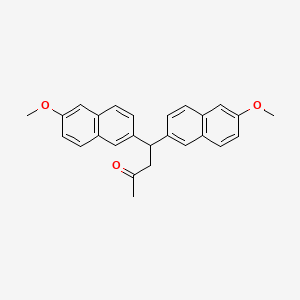

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

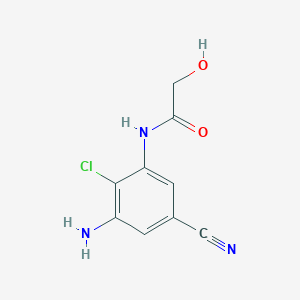
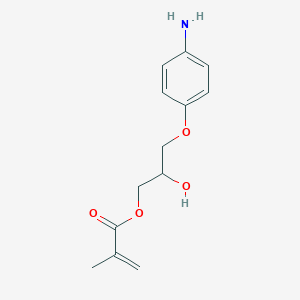
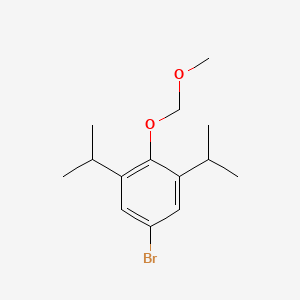
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
